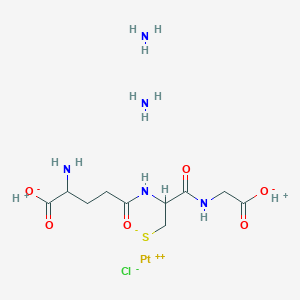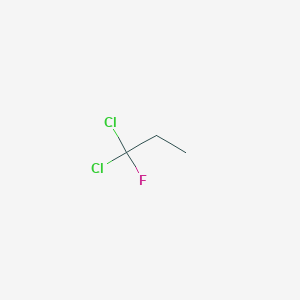
1,1-Dichloro-1-fluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1-fluoropropane (DCFP) is a colorless and odorless chemical compound that is widely used in various industrial applications, such as refrigeration, cleaning, and degreasing. It is also known by its chemical formula C3H5Cl2F and CAS number 422-56-0. Despite its extensive use, DCFP has been found to be harmful to human health and the environment. In
Applications De Recherche Scientifique
1,1-Dichloro-1-fluoropropane has been extensively studied for its use as a solvent, refrigerant, and cleaning agent. It is also used as a propellant in aerosol sprays. In the laboratory, 1,1-Dichloro-1-fluoropropane is used as a reactant in organic synthesis and as a solvent for chromatography. Additionally, 1,1-Dichloro-1-fluoropropane has been studied for its potential use as a fire extinguishing agent.
Mécanisme D'action
1,1-Dichloro-1-fluoropropane acts as a central nervous system depressant and can cause dizziness, drowsiness, and loss of coordination. It is also a potent irritant to the eyes, skin, and respiratory system. 1,1-Dichloro-1-fluoropropane is metabolized in the liver to form reactive intermediates that can cause liver damage and cancer. It is also a potent greenhouse gas and contributes to global warming.
Effets Biochimiques Et Physiologiques
1,1-Dichloro-1-fluoropropane has been shown to cause liver damage and cancer in animal studies. It can also cause reproductive and developmental toxicity and has been shown to be teratogenic in rats. In humans, exposure to 1,1-Dichloro-1-fluoropropane can cause respiratory irritation, skin sensitization, and liver damage. Chronic exposure to 1,1-Dichloro-1-fluoropropane has been linked to an increased risk of liver cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Dichloro-1-fluoropropane is a useful solvent for organic synthesis and chromatography due to its low boiling point and high polarity. It is also a good solvent for fluorinated compounds. However, 1,1-Dichloro-1-fluoropropane is highly toxic and must be handled with care. It is also a potent greenhouse gas and should be used sparingly.
Orientations Futures
Future research on 1,1-Dichloro-1-fluoropropane should focus on developing safer alternatives to its use as a solvent, refrigerant, and cleaning agent. Additionally, more research is needed to understand the mechanism of action of 1,1-Dichloro-1-fluoropropane and its potential health effects. Studies should also be conducted to determine the environmental impact of 1,1-Dichloro-1-fluoropropane and to develop strategies to reduce its emissions. Finally, research should be conducted to develop more effective methods for the disposal of 1,1-Dichloro-1-fluoropropane and its by-products.
Méthodes De Synthèse
1,1-Dichloro-1-fluoropropane can be synthesized by reacting 1,1,1-trichloro-2,2-difluoroethane with hydrogen chloride in the presence of a catalyst. The reaction yields 1,1-Dichloro-1-fluoropropane and hydrogen fluoride as by-products. The synthesis process is highly exothermic and requires careful handling to prevent explosions.
Propriétés
Numéro CAS |
127404-11-9 |
|---|---|
Nom du produit |
1,1-Dichloro-1-fluoropropane |
Formule moléculaire |
C3H5Cl2F |
Poids moléculaire |
130.97 g/mol |
Nom IUPAC |
1,1-dichloro-1-fluoropropane |
InChI |
InChI=1S/C3H5Cl2F/c1-2-3(4,5)6/h2H2,1H3 |
Clé InChI |
JXGAPNVPOVVXPV-UHFFFAOYSA-N |
SMILES |
CCC(F)(Cl)Cl |
SMILES canonique |
CCC(F)(Cl)Cl |
Autres numéros CAS |
7799-56-6 |
Synonymes |
Dichlorofluoropropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





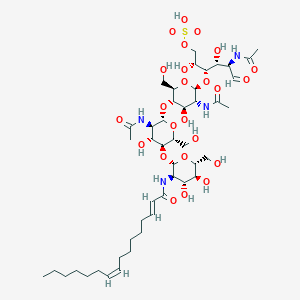
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
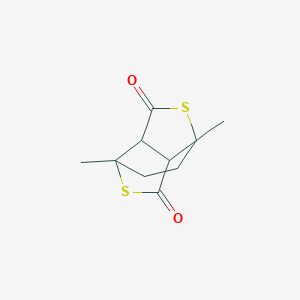

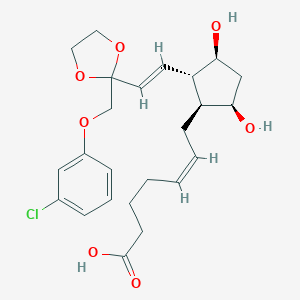
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
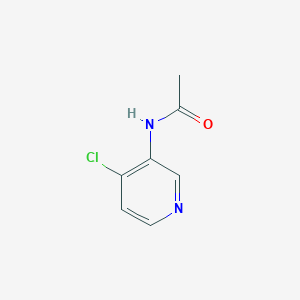

![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)

